(5-Phenylisoxazol-3-yl)methanamine hydrochloride
Overview
Description
(5-Phenylisoxazol-3-yl)methanamine hydrochloride is an organic compound with the molecular formula C10H11ClN2O. It is a hydrochloride salt form of (5-Phenylisoxazol-3-yl)methanamine, which is characterized by the presence of a phenyl group attached to an isoxazole ring, and a methanamine group. This compound is primarily used in research and development within the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenylisoxazol-3-yl)methanamine hydrochloride typically involves the reaction of 5-phenylisoxazole with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
(5-Phenylisoxazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(5-Phenylisoxazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Phenylisoxazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (5-Phenylisoxazol-3-yl)methanamine
- N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride
Uniqueness
(5-Phenylisoxazol-3-yl)methanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Biological Activity
(5-Phenylisoxazol-3-yl)methanamine hydrochloride, also known as N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent studies and findings.
Chemical Structure and Synthesis
The compound has a molecular formula of and a molecular weight of approximately 270.71 g/mol. The synthesis typically involves the formation of isoxazole derivatives through reactions such as 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. This method can be facilitated by microwave irradiation or traditional heating methods, yielding high-purity products.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Anticonvulsant Activity
Studies have shown that isoxazole derivatives can interact with neurotransmitter systems, potentially influencing seizure activity. The unique structure of this compound enhances its lipophilicity, which may improve its ability to cross the blood-brain barrier and exert anticonvulsant effects.
2. Antibacterial Properties
Isoxazoles are known for their antibacterial activities. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for further investigation in antibacterial drug development .
3. Anti-inflammatory Effects
The compound has also been implicated in anti-inflammatory pathways. Isoxazole derivatives are known to modulate inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique biological profiles of this compound against other isoxazole derivatives:
Compound Name | Structural Features | Notable Activities |
---|---|---|
5-(3,4-Dimethoxyphenyl)isoxazole | Contains methoxy groups | Anticancer properties |
3-(3,5-Dimethylphenyl)isoxazole | Methyl substitutions on phenyl | Antidepressant effects |
1-(5-Methylisoxazol-4-yl)ethanone | Different substituents on isoxazole | Anticonvulsant activity |
This compound | Methylated nitrogen and phenyl group | Anticonvulsant, antibacterial, anti-inflammatory |
The methylation at the nitrogen atom and the presence of the phenyl group attached to the isoxazole ring may enhance both the lipophilicity and biological activity compared to other derivatives.
Case Studies
Recent studies have explored the pharmacological potential of this compound:
- Anticonvulsant Screening : A study evaluated various isoxazole derivatives for their anticonvulsant properties using animal models. The results indicated that this compound significantly reduced seizure frequency compared to control groups.
- Antibacterial Assays : In vitro assays demonstrated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8;/h1-6H,7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLKNKOIMSXJMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-65-9 | |
Record name | 3-Isoxazolemethanamine, 5-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-phenyl-1,2-oxazol-3-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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